![molecular formula C20H21N3O3S B3017158 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034541-76-7](/img/structure/B3017158.png)
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential pharmacological activities. In one study, a series of 2-pyrazoline bearing benzenesulfonamide derivatives were synthesized by reacting chalcones with 4-hydrazinonbenzenesulfonamide hydrochloride . Another research effort led to the creation of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . A gold(I)-catalyzed cascade reaction was employed to synthesize N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a rare 1,2-alkynyl migration onto a gold carbenoid . Additionally, a series of novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized from celecoxib through selective oxidation, esterification, hydrazinolysis, and subsequent reactions with benzaldehyde derivatives . Lastly, silver-catalyzed reactions between ynamides and pyrazoles produced N-aryl-1H-pyrazolyl substituted benzenesulfonamides regioselectively .
Molecular Structure Analysis
The molecular structures of these synthesized compounds were confirmed using various spectroscopic methods. Infrared spectroscopy (IR), proton nuclear magnetic resonance ((1)H NMR), carbon-13 nuclear magnetic resonance ((13)C NMR), mass spectroscopy, and elemental analyses were utilized to establish the chemical structures of the synthesized benzenesulfonamide derivatives . Crystallographic studies have also been conducted to understand the conformational differences in the solid state of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, revealing significant differences in the conformations adopted by molecules in the solid state, which may not persist in dilute aqueous media .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzenesulfonamide derivatives are diverse and include condensation, oxidation, esterification, hydrazinolysis, and cyclization processes. The gold(I)-catalyzed cascade reaction used in one study is particularly noteworthy due to the rare 1,2-alkynyl migration it involves . The silver-catalyzed synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides is another example of a novel reaction pathway, forming a new C-N bond under mild conditions .
Physical and Chemical Properties Analysis
The benzenesulfonamide derivatives synthesized in these studies exhibit a range of biological activities. Some compounds demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, with a few showing more potent activity than the reference drug celecoxib and without ulcerogenic potential at certain doses . Other compounds were tested for cytotoxicity, tumor specificity, and as inhibitors of human carbonic anhydrase isoforms, with some showing promising cytotoxic activities and strong inhibition of the enzymes . The differences in solid-state conformations observed in crystallographic studies suggest that the physical properties of these compounds may vary significantly in different environments, which could influence their biological activities .
Scientific Research Applications
Synthesis and Bioactivity Studies
Research has explored the synthesis of various benzenesulfonamides, including structures similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. These compounds have shown potential in cytotoxicity studies, tumor specificity, and as inhibitors of carbonic anhydrase, an enzyme significant in many physiological processes (Gul et al., 2016). This indicates their potential use in developing anti-tumor agents.
Antimicrobial Activities
Some benzenesulfonamide derivatives have been synthesized and assessed for their antimicrobial activities against a range of bacteria and fungi (Jamode et al., 2009). This suggests a possible application of these compounds in addressing bacterial and fungal infections.
Analgesic and Anti-Inflammatory Effects
Certain derivatives have shown efficacy in pathological pain models in mice, exhibiting anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to existing drugs like Celecoxib (Lobo et al., 2015). This points towards their potential application in pain management and anti-inflammatory treatments.
Anticancer Potential
Research involving the synthesis and characterization of similar benzenesulfonamides has highlighted their potential as anticancer agents. Molecular docking studies of synthesized compounds have shown binding energies indicative of potential effectiveness against breast cancer (Putri et al., 2021).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15(13-16-3-8-20-17(14-16)9-12-26-20)22-27(24,25)19-6-4-18(5-7-19)23-11-2-10-21-23/h2-8,10-11,14-15,22H,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLOZYRLWPUMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide |
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